Cas no 975-91-7 (1H-Benzimidazole,5,6-dimethyl-1-(5-O-phosphono-a-D-ribofuranosyl)-)

1H-Benzimidazole,5,6-dimethyl-1-(5-O-phosphono-a-D-ribofuranosyl)- structure
975-91-7 structure
Product Name:1H-Benzimidazole,5,6-dimethyl-1-(5-O-phosphono-a-D-ribofuranosyl)-
CAS No:975-91-7
MF:C14H19N2O7P
MW:358.283624887466
CID:805165
PubChem ID:444941
Update Time:2025-04-19

1H-Benzimidazole,5,6-dimethyl-1-(5-O-phosphono-a-D-ribofuranosyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazole,5,6-dimethyl-1-(5-O-phosphono-a-D-ribofuranosyl)-
    • [(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
    • N(1)-(5-phosphoribosyl)-5,6-dimethylbenzimidazole
    • DB02030
    • alpha-ribazole 5'-phosphate
    • N1-(5-Phospho-a-D-ribosyl)-5,6-dimethylbenzimidazole
    • SCHEMBL1533890
    • Benzimidazole, 5,6-dimethyl-1-alpha-D-ribofuranosyl-, 5'-phosphate
    • {[(2R,3S,4R,5S)-5-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid
    • TT4G266KJN
    • DTXSID10243007
    • 1H-Benzimidazole, 5,6-dimethyl-1-(5-O-phosphono-alpha-D-ribofuranosyl)-
    • ALPHA-RIBAZOLE-5'-PHOSPHATE
    • alpha-ribazole-5'-PO4
    • alpha-ribazole-5'-P
    • n1-(5-phospho-alpha-d-ribosyl)-5,6-dimethylbenzimidazole
    • CHEBI:16837
    • RBZ
    • 5,6-Dimethyl-1-alpha-D-ribofuranosylbenzimidazole 5'-phosphate
    • 5,6-dimethyl-1-(5-O-phosphono-alpha-D-ribofuranosyl)-1H-benzimidazole
    • N1-(5-Phospho-alpha-delta-ribosyl)-5,6-dimethylbenzimidazole
    • 975-91-7
    • C04778
    • UNII-TT4G266KJN
    • NS00070104
    • Q27102105
    • Inchi: 1S/C14H19N2O7P/c1-7-3-9-10(4-8(7)2)16(6-15-9)14-13(18)12(17)11(23-14)5-22-24(19,20)21/h3-4,6,11-14,17-18H,5H2,1-2H3,(H2,19,20,21)/t11-,12-,13-,14+/m1/s1
    • InChI Key: ZMRGXEJKZPRBPJ-SYQHCUMBSA-N
    • SMILES: P(=O)(O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](N2C=NC3C=C(C)C(C)=CC2=3)O1)O)O

Computed Properties

  • Exact Mass: 358.093
  • Monoisotopic Mass: 358.093
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 504
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -1.1
  • Topological Polar Surface Area: 134Ų

Experimental Properties

  • Density: 1.73
  • Boiling Point: 691°C at 760 mmHg
  • Flash Point: 371.7°C
  • Refractive Index: 1.703
  • PSA: 144.08000
  • LogP: 0.38160
Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD